PROPANEDIAMIDE, N1,N3-DIHEXADECYL-N1,N3-BIS(2-HYDROXYETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the reaction of hexadecylamine with ethylene oxide, followed by the reaction with propanediamide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process may also involve purification steps such as distillation and crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles, often in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; often requires a catalyst such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of cosmetics, lubricants, and other personal care products.
Mechanism of Action
The mechanism of action of N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide involves its ability to interact with both hydrophilic and hydrophobic substances. This interaction is facilitated by its amphiphilic structure, which allows it to form micelles and other aggregates. These aggregates can encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The molecular targets and pathways involved in its action are primarily related to its surfactant properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-hydroxyethyl)oleamide: Similar in structure but with oleic acid-derived chains instead of hexadecyl chains.
N,N’-bis(2-hydroxyethyl)ethylenediamine: Contains ethylenediamine instead of propanediamide, leading to different chemical properties.
Uniqueness
N,N’-dihexadecyl-N,N’-bis(2-hydroxyethyl)propanediamide is unique due to its specific combination of hexadecyl chains and propanediamide backbone, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent in various applications.
Properties
CAS No. |
149591-38-8 |
---|---|
Molecular Formula |
C37H74N2O4 |
Molecular Weight |
639 g/mol |
IUPAC Name |
N,N'-dihexadecyl-N,N'-bis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C39H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-40(33-35-42)38(44)37-39(45)41(34-36-43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-37H2,1-2H3 |
InChI Key |
CQZOUFLZOOXAML-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCO)C(=O)CC(=O)N(CCCCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.